molecular formula C8H10ClF3N2O B14064215 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14064215
M. Wt: 242.62 g/mol
InChI Key: SYCGXSSJNNONDU-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and a hydrazine moiety.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C8H10ClF3N2O

Molecular Weight

242.62 g/mol

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H9F3N2O.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H

InChI Key

SYCGXSSJNNONDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NN.Cl

Origin of Product

United States

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